1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole
Brand Name: Vulcanchem
CAS No.: 957311-94-3
VCID: VC21368474
InChI: InChI=1S/C12H14N2O4S/c1-9-6-7-14(13-9)19(15,16)12-8-10(17-2)4-5-11(12)18-3/h4-8H,1-3H3
SMILES: CC1=NN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC
Molecular Formula: C12H14N2O4S
Molecular Weight: 282.32g/mol

1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole

CAS No.: 957311-94-3

Cat. No.: VC21368474

Molecular Formula: C12H14N2O4S

Molecular Weight: 282.32g/mol

* For research use only. Not for human or veterinary use.

1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole - 957311-94-3

Specification

CAS No. 957311-94-3
Molecular Formula C12H14N2O4S
Molecular Weight 282.32g/mol
IUPAC Name 1-(2,5-dimethoxyphenyl)sulfonyl-3-methylpyrazole
Standard InChI InChI=1S/C12H14N2O4S/c1-9-6-7-14(13-9)19(15,16)12-8-10(17-2)4-5-11(12)18-3/h4-8H,1-3H3
Standard InChI Key PQIKGKCABNVHHS-UHFFFAOYSA-N
SMILES CC1=NN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC
Canonical SMILES CC1=NN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC

Introduction

Chemical Identity and Structure

1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole is a well-defined chemical entity registered with the Chemical Abstracts Service (CAS) under the number 957311-94-3. This compound belongs to the important class of pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The molecular structure of this compound features several key components:

  • A 3-methylpyrazole core structure

  • A 2,5-dimethoxyphenyl group

  • A sulfonyl linkage connecting these two moieties

The molecular formula is C12H14N2O4S with a calculated molecular weight of 282.32 g/mol. The structural complexity of this molecule arises from the combination of these functional groups, with the sulfonyl group (-SO2-) serving as a linker between the aromatic systems.

Structural Identifiers and Representations

To facilitate accurate identification and database searches, several standardized structural identifiers exist for this compound:

  • IUPAC Name: 1-(2,5-dimethoxyphenyl)sulfonyl-3-methylpyrazole

  • Standard InChI: InChI=1S/C12H14N2O4S/c1-9-6-7-14(13-9)19(15,16)12-8-10(17-2)4-5-11(12)18-3/h4-8H,1-3H3

  • Standard InChIKey: PQIKGKCABNVHHS-UHFFFAOYSA-N

  • Canonical SMILES: CC1=NN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC

Structural Features and Their Significance

The structure of 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole contains several notable features that likely influence its chemical reactivity and potential biological activity.

Pyrazole Core

The 3-methylpyrazole component of the molecule is significant because pyrazole derivatives are known for their diverse biological activities. Pyrazoles represent an important class of heterocyclic compounds that have been extensively studied for their medicinal properties . The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, potentially interacting with biological targets such as enzymes or receptors .

Dimethoxyphenyl Group

The 2,5-dimethoxyphenyl substituent adds additional functionality to the molecule. Methoxy groups can influence:

  • Lipophilicity, affecting how the compound penetrates cell membranes

  • Electronic properties of the aromatic ring

  • Potential for hydrogen bonding interactions with biological targets

Similar dimethoxy-substituted compounds have shown promising biological activities in various studies . For example, Bandgar et al. synthesized 2-[5-(2-chloro-phenyl)-1H-pyrazol-3-yl]-6-(2-hydroxymethyl-1-methyl-pyrrolidin-3-yl)-3,5-dimethoxy-phenol derivatives that demonstrated inhibitory activity against inflammatory cytokines like IL-6 and TNF-α .

Sulfonyl Linkage

The sulfonyl group (-SO2-) connecting the pyrazole and dimethoxyphenyl moieties is noteworthy for several reasons:

  • It is highly polar, potentially enhancing water solubility

  • It can act as a hydrogen bond acceptor

  • It alters the electronic properties of both adjoining aromatic systems

  • It may influence the compound's metabolic stability

Data Compilation

The available data for 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole is summarized in the following table:

PropertyValue
CAS No.957311-94-3
Product Name1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole
Molecular FormulaC12H14N2O4S
Molecular Weight282.32 g/mol
IUPAC Name1-(2,5-dimethoxyphenyl)sulfonyl-3-methylpyrazole
Standard InChIInChI=1S/C12H14N2O4S/c1-9-6-7-14(13-9)19(15,16)12-8-10(17-2)4-5-11(12)18-3/h4-8H,1-3H3
Standard InChIKeyPQIKGKCABNVHHS-UHFFFAOYSA-N
SMILESCC1=NN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC
Solubility10 μg/mL
PubChem Compound1085562
Last ModifiedJul 18 2023

Structure-Activity Relationship Considerations

Understanding the structure-activity relationships (SAR) of pyrazole derivatives can provide insights into the potential biological activities of 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole.

Role of the Pyrazole Ring

The pyrazole ring is central to the biological activity of this class of compounds:

  • The nitrogen atoms can form hydrogen bonds with biological targets

  • The degree of substitution on the pyrazole ring influences activity profiles

  • The 3-methyl substitution in our compound of interest may enhance lipophilicity and affect binding to biological targets

Influence of the Dimethoxyphenyl Group

The dimethoxyphenyl substituent likely contributes significantly to the compound's biological properties:

  • Methoxy groups can enhance membrane permeability

  • The 2,5-positioning of the methoxy groups creates a specific electronic distribution that may favor interactions with certain biological targets

  • Similar dimethoxy-substituted compounds have shown enhanced biological activities in various studies

Impact of the Sulfonyl Linkage

The sulfonyl group connecting the two aromatic systems:

  • Increases polarity and potentially water solubility

  • May enhance metabolic stability

  • Creates a rigid connection between the aromatic systems, potentially optimizing the binding geometry with biological targets

Future Research Directions

Several avenues for future research on 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole can be identified:

Biological Activity Screening

Comprehensive screening against various biological targets would be valuable:

  • Anti-inflammatory assays (cytokine inhibition, enzyme inhibition)

  • Antimicrobial testing against a range of pathogens

  • Cancer cell line proliferation assays

  • Neurological activity evaluations (enzyme inhibition, receptor binding)

Structural Modifications

Exploring structural modifications could yield compounds with enhanced properties:

  • Varying the position of methoxy groups on the phenyl ring

  • Replacing methoxy groups with other substituents

  • Modifying the pyrazole ring (different alkyl substitutions)

  • Exploring bioisosteric replacements for the sulfonyl linkage

Detailed Structure-Activity Relationship Studies

Systematic SAR studies would provide insights into which structural features are critical for specific biological activities, guiding the design of optimized derivatives.

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